Cas no 2138082-50-3 (5-Amino-2-ethylcyclohexane-1-carboxylic acid)

5-Amino-2-ethylcyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-amino-2-ethylcyclohexane-1-carboxylic acid
- EN300-1157934
- SCHEMBL9470530
- 2138082-50-3
- 5-Amino-2-ethylcyclohexane-1-carboxylic acid
-
- Inchi: 1S/C9H17NO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)
- InChI Key: HZGYQQDKBXSJBY-UHFFFAOYSA-N
- SMILES: OC(C1CC(CCC1CC)N)=O
Computed Properties
- Exact Mass: 171.125928785g/mol
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 63.3Ų
5-Amino-2-ethylcyclohexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1157934-1.0g |
5-amino-2-ethylcyclohexane-1-carboxylic acid |
2138082-50-3 | 1g |
$1157.0 | 2023-06-09 | ||
Enamine | EN300-1157934-2.5g |
5-amino-2-ethylcyclohexane-1-carboxylic acid |
2138082-50-3 | 2.5g |
$2268.0 | 2023-06-09 | ||
Enamine | EN300-1157934-5.0g |
5-amino-2-ethylcyclohexane-1-carboxylic acid |
2138082-50-3 | 5g |
$3355.0 | 2023-06-09 | ||
Enamine | EN300-1157934-0.5g |
5-amino-2-ethylcyclohexane-1-carboxylic acid |
2138082-50-3 | 0.5g |
$1111.0 | 2023-06-09 | ||
Enamine | EN300-1157934-10.0g |
5-amino-2-ethylcyclohexane-1-carboxylic acid |
2138082-50-3 | 10g |
$4974.0 | 2023-06-09 | ||
Enamine | EN300-1157934-0.25g |
5-amino-2-ethylcyclohexane-1-carboxylic acid |
2138082-50-3 | 0.25g |
$1065.0 | 2023-06-09 | ||
Enamine | EN300-1157934-0.05g |
5-amino-2-ethylcyclohexane-1-carboxylic acid |
2138082-50-3 | 0.05g |
$972.0 | 2023-06-09 | ||
Enamine | EN300-1157934-0.1g |
5-amino-2-ethylcyclohexane-1-carboxylic acid |
2138082-50-3 | 0.1g |
$1019.0 | 2023-06-09 |
5-Amino-2-ethylcyclohexane-1-carboxylic acid Related Literature
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Additional information on 5-Amino-2-ethylcyclohexane-1-carboxylic acid
Introduction to 5-Amino-2-ethylcyclohexane-1-carboxylic acid (CAS No. 2138082-50-3) and Its Emerging Applications in Chemical Biology
5-Amino-2-ethylcyclohexane-1-carboxylic acid, identified by the chemical identifier CAS No. 2138082-50-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This cyclic amino acid derivative possesses a unique structural framework that makes it a valuable scaffold for the development of novel bioactive molecules. The presence of both an amino group and a carboxylic acid moiety, coupled with an ethyl-substituted cyclohexane ring, endows this compound with diverse functional possibilities, making it a promising candidate for further exploration in drug discovery and molecular pharmacology.
The structural motif of 5-Amino-2-ethylcyclohexane-1-carboxylic acid is reminiscent of natural amino acids, yet its non-proteinogenic nature allows for greater chemical modification and derivatization. This flexibility is particularly advantageous in medicinal chemistry, where subtle structural modifications can significantly influence biological activity. The cyclohexane ring provides a rigid backbone that can mimic the conformational preferences of biologically relevant targets, while the amino and carboxylic groups serve as reactive sites for further functionalization.
In recent years, there has been growing interest in the development of peptidomimetics—molecules designed to mimic the bioactivity of peptides without their drawbacks, such as susceptibility to proteolytic degradation. 5-Amino-2-ethylcyclohexane-1-carboxylic acid has emerged as a key building block in this endeavor. Its structural features make it an excellent candidate for designing peptidomimetic analogs that can bind to target proteins with high affinity and selectivity. For instance, derivatives of this compound have been explored as inhibitors of proteases and kinases, which are critical targets in oncology and inflammatory diseases.
One of the most compelling aspects of 5-Amino-2-ethylcyclohexane-1-carboxylic acid is its potential in modulating G-protein coupled receptors (GPCRs), a vast family of membrane receptors involved in numerous physiological processes. The cyclohexyl moiety can interact favorably with hydrophobic pockets within GPCRs, while the amino and carboxylic groups can form hydrogen bonds with polar residues in the binding site. This dual interaction profile has been exploited to design novel ligands that exhibit potent activity against GPCR-mediated disorders, including pain, addiction, and cardiovascular diseases.
Recent advancements in computational chemistry have further enhanced the utility of 5-Amino-2-ethylcyclohexane-1-carboxylic acid as a pharmacophore. Machine learning models have been trained to predict the binding affinity of various derivatives to target proteins, enabling rapid virtual screening and optimization. This approach has accelerated the discovery process, allowing researchers to identify lead compounds with improved potency and selectivity more efficiently than traditional methods alone.
The synthesis of 5-Amino-2-ethylcyclohexane-1-carboxylic acid has also seen significant progress, thanks to innovative synthetic strategies. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled the construction of complex derivatives with high enantioselectivity. These advances have not only expanded the chemical space available for drug discovery but also improved the scalability of production processes.
In clinical settings, derivatives of 5-Amino-2-ethylcyclohexane-1-carboxylic acid are being evaluated for their therapeutic potential in various diseases. For example, studies have shown that certain analogs exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, preclinical trials are underway to assess their efficacy in treating neurodegenerative disorders, where modulation of GPCRs and protease activity is believed to play a crucial role.
The versatility of 5-Amino-2-ethylcyclohexane-1-carboxylic acid extends beyond drug development; it also finds applications in materials science and biotechnology. Its ability to form stable complexes with other biomolecules has made it useful in designing molecular probes for diagnostic purposes. Furthermore, its structural features have been leveraged to develop novel polymers with tailored mechanical properties.
Looking ahead, the future prospects for 5-Amino-2-ethylcyclohexane-1-carboxylic acid are promising. Ongoing research aims to uncover new biological activities and optimize synthetic routes for its derivatives. Collaborative efforts between academia and industry are expected to yield innovative applications that will further solidify its importance in chemical biology and pharmaceutical sciences.
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